molecular formula C9H5FN2O2S B1451132 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 933709-92-3

4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1451132
CAS No.: 933709-92-3
M. Wt: 224.21 g/mol
InChI Key: SLAUXPXUSJCOKB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and anticancer research. This compound features the 1,2,3-thiadiazole heterocycle, a privileged structure in drug discovery known for its ability to interact with diverse biological targets . The incorporation of a fluorophenyl group enhances the molecule's lipophilicity and metabolic stability, making it a critical building block for developing novel small-molecule inhibitors . This carboxylic acid is a key intermediate in the synthesis of more complex molecules. Its primary research application lies in the design and development of type II c-Met tyrosine kinase inhibitors as part of targeted cancer therapies . The 1,2,3-thiadiazole core can also be utilized in constructing hydrazide-hydrazone derivatives, which have demonstrated significant in vitro antimicrobial activity , particularly against Gram-positive bacteria including Staphylococcus aureus . Researchers can leverage this compound to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of lead candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAUXPXUSJCOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,3-Thiadiazole Core

The synthesis typically starts with the reaction of 4-fluorobenzoyl chloride and thiosemicarbazide to form an intermediate thiadiazole-thiol compound. This involves cyclization under reflux conditions in ethanol or methanol solvents, often catalyzed by acidic or Lewis acid catalysts such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). The reaction parameters such as temperature (80–100°C) and reaction time (several hours) are optimized to maximize yield (65–75%) of the thiadiazole ring formation.

Step Reagents/Conditions Yield (%) Notes
Cyclization 4-Fluorobenzoyl chloride + thiosemicarbazide, POCl₃, 90°C, 6h 65–75 Formation of 1,2,3-thiadiazole core

Esterification to Methyl Ester

The intermediate 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol is esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate . Refluxing the reaction mixture in methanol or ethanol for several hours leads to high yields (up to 85%).

Step Reagents/Conditions Yield (%) Notes
Esterification Methanol + H₂SO₄, reflux 85 Conversion to methyl ester

Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis using sodium hydroxide in a mixed solvent system such as tetrahydrofuran (THF) and methanol at room temperature. The reaction proceeds rapidly (about 30 minutes), followed by acidification with concentrated hydrochloric acid at low temperature (0°C) to precipitate the free acid.

Step Reagents/Conditions Yield (%) Notes
Hydrolysis NaOH in THF/MeOH, RT, 30 min; then HCl, 0°C, 15 min 85–92 Formation of this compound

This hydrolysis step is crucial for obtaining the bioactive carboxylic acid derivative used in medicinal chemistry and materials science.

Mechanistic and Reaction Insights

  • Cyclization Mechanism: The reaction between 4-fluorobenzoyl chloride and thiosemicarbazide forms a thiosemicarbazone intermediate which cyclizes under acidic conditions to the thiadiazole ring via nucleophilic attack and elimination steps.
  • Esterification: Acid-catalyzed esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by methanol.
  • Hydrolysis: The ester bond is cleaved under basic conditions to form the carboxylate salt, which upon acidification yields the free acid.

The presence of the fluorine atom on the phenyl ring influences the electron density and reactivity, often enhancing regioselectivity and reaction rates compared to non-fluorinated analogs.

Comparative Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Temperature Time Yield (%) Key Notes
Cyclization 4-Fluorobenzoyl chloride + thiosemicarbazide + POCl₃ 90°C 6 hours 65–75 Formation of thiadiazole ring
Esterification Methanol + H₂SO₄ (acid catalyst) Reflux (65–80°C) Several hours 85 Conversion to methyl ester intermediate
Hydrolysis NaOH in THF/MeOH; acidification with HCl RT for hydrolysis; 0°C for acidification 30 min + 15 min 85–92 Conversion to carboxylic acid

Research Findings and Optimization

  • Industrial Scale-Up: Continuous flow reactors and optimized solvent systems improve yield and purity in industrial synthesis.
  • Purification: Recrystallization from ethanol/water or chromatographic techniques ensure high purity.
  • Catalyst Screening: Lewis acids such as ZnCl₂ improve regioselectivity and yield during cyclization.
  • Eco-friendly Approaches: Recent research explores recyclable catalysts and greener solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to interact with biological membranes and proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzymatic activity, inhibit microbial growth, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

  • Structure : The methyl group at position 4 replaces the fluorophenyl group.
  • Synthesis : Derivatives are synthesized via hydrazide-aldehyde condensation, yielding stable solids soluble in DMSO .
  • Activity: Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) is notable, with MIC values as low as 1.95 µg/mL for compound 15 (5-nitro-2-furoyl-substituted derivative) .

4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid

  • Structure : Phenyl substituent instead of fluorophenyl.
  • Physicochemical Properties : Molecular weight 206.22 g/mol (vs. 224.21 g/mol for the fluorinated analog) .

5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic Acid

  • Structure : Sulfanyl group at position 5 with a methylphenyl substituent.
  • Activity: Limited data, but sulfanyl groups may confer redox activity or metal-binding capacity .

Isosteric Compounds: Heterocyclic Variations

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid

  • Structure : Thiazole core (replacing thiadiazole) with difluorophenyl and carboxylic acid groups.
  • Electronic Profile : Thiazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity but improving stability .

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic Acid

  • Structure : Isomeric 1,2,4-thiadiazole variant.
  • Impact : Altered nitrogen positions may affect hydrogen-bonding patterns and intermolecular interactions .

4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic Acid

  • Structure : Thiazole core with dual aryl substituents.
  • Activity : Methoxy groups enhance solubility but may reduce antimicrobial potency compared to halogenated analogs .

Halogen-Substituted Derivatives

Compounds 4 and 5 (from and ):

  • Structures : Complex fluorophenyl-containing thiazoles with triazole and pyrazole moieties.
  • Crystallography : Isostructural with triclinic symmetry; fluorophenyl groups induce perpendicular orientation in crystal packing, affecting material properties .
  • Synthesis : High yields (≥95%) via multi-step cyclization, demonstrating feasibility of incorporating fluorophenyl groups into complex heterocycles .

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Biological Activity Reference
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid C₉H₅FN₂O₂S 224.21 4-Fluorophenyl, COOH Not reported (inferred potential)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives C₅H₆N₄OS 158.19 (base structure) Methyl, hydrazide MIC: 1.95–15.62 µg/mL (Gram+)
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid C₉H₆N₂O₂S 206.22 Phenyl, COOH Not reported
3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid C₉H₅FN₂O₂S 224.21 4-Fluorophenyl (1,2,4-isomer) Not reported

Table 2: Isosteric Compounds and Properties

Compound Name Core Heterocycle Key Substituents Solubility Biological Activity Reference
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid Thiazole 2,6-Difluorophenyl, COOH DMSO, ethanol Not reported
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid Thiazole 4-Fluorophenyl, 4-methoxyphenyl Limited data Antimicrobial (inferred)
Compounds 4 and 5 () Thiazole-triazole Fluorophenyl, chloro/bromo DMSO Structural studies only

Research Findings and Trends

  • Crystallography : Fluorophenyl groups in isostructural compounds induce unique crystal packing via perpendicular orientation, impacting material stability .
  • Synthesis : Fluorinated thiadiazoles are accessible in high yields (e.g., 95% for compound 5 ), supporting scalable production .
  • Electronic Effects : The electron-withdrawing fluorine atom increases acidity of the carboxylic acid group, influencing solubility and reactivity .

Biological Activity

Overview

4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a member of the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group enhances its chemical reactivity and biological interactions.

  • Molecular Formula : C9_9H5_5FN2_2O2_2S
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 933709-92-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group enhances lipophilicity and membrane permeability, facilitating interactions with proteins and enzymes. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anticancer Properties

The compound has been evaluated for its anticancer potential across multiple cancer cell lines. Notable findings include:

  • Cell Lines Tested : H460 (lung), A549 (lung), HT-29 (colon), SMMC-7721 (liver).
  • IC50_{50} Values :
    • H460: 193.93 µg/mL
    • A549: 208.58 µg/mL
    • HT-29: 238.14 µg/mL

These results indicate a moderate cytotoxic effect compared to standard chemotherapeutics like 5-fluorouracil.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acidChloroModerateLow
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acidBromoHighModerate
4-(4-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acidMethylLowHigh

The presence of fluorine in the compound significantly enhances its reactivity and biological efficacy compared to its chloro and bromo counterparts.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various microbial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL for certain bacteria and fungi.
  • Cytotoxicity Assessment :
    In a comparative study against established chemotherapeutics, the compound displayed competitive IC50_{50} values, suggesting potential as a lead compound for further drug development.

Q & A

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2). The fluorophenyl group often participates in π-π stacking with aromatic residues .
  • DFT calculations : Predict electrostatic potential surfaces; the carboxylic acid group’s high electron density correlates with hydrogen-bonding propensity .
    Case Study : Docking studies of analogous triazole-carboxamides revealed binding affinity differences due to fluorine’s electronegativity .

How are derivatives designed to optimize pharmacokinetic properties while retaining activity?

Q. Advanced

  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to improve metabolic stability .
  • Substituent tuning : Introduce methyl groups at the 5-position to enhance lipophilicity (logP optimization) .
  • In vitro ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

What analytical techniques ensure batch-to-batch consistency in synthesized compounds?

Q. Basic

  • HPLC : Retention time (tR) and peak area ratio confirm purity (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • LC-MS : Molecular ion ([M+H]⁺) and fragmentation patterns validate identity .
  • Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .

How do electronic effects of the 4-fluorophenyl group influence reactivity in further functionalization?

Advanced
The fluorine atom’s strong electron-withdrawing effect:

  • Directs electrophilic substitution : Reactions occur preferentially at the para position relative to fluorine.
  • Stabilizes intermediates : Resonance effects during nucleophilic acyl substitution at the carboxylic acid group .
    Experimental Evidence : Fluorine’s impact is quantified via Hammett substituent constants (σₚ = 0.06) in kinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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